5,8,11,14-Octadecatetraenoic acid
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Overview
Description
5,8,11,14-octadecatetraenoic acid is a lipid.
Scientific Research Applications
Enzymatic Transformation in Algae
5,8,11,14-Octadecatetraenoic acid is involved in the enzymatic transformation within algae. Research on the red alga Lithothamnion corallioides showed the formation of conjugated tetraene fatty acids like 6(Z),8(E),10(E),12(Z)-octadecatetraenoic acid through enzymatic pathways, indicating a specialized fatty acid oxidase in the algae (Hamberg, 1992).
Synthesis for Biological Studies
The acid has been synthesized for biological studies. For instance, the synthesis of 2E,4E,6E,11Z-octadecatetraenoic acid using vinylborane compounds and ethyl trans-3-iodoacrylate was reported, highlighting the methodological advancements in creating such fatty acids for research (Ghomsi, Goureau, & Treilhou, 2005).
Metabolism in Cultured Fish Cells
A study on cultured fish cells revealed the metabolism of octadecapentaenoic acid to octadecatetraenoic acid, demonstrating the biochemical pathways in marine organisms (Ghioni et al., 2001).
Photochemical Studies in Lipid Bilayers
The photochemical dimerization of parinaric acid, a conjugated tetraene fatty acid, in phospholipid bilayers was investigated, providing insights into the photochemical reactions of such acids in biological membranes (Morgan, Hudson, & Wolber, 1980).
Biosynthesis in Plants
Research on the biosynthesis of stearidonic acid (an octadecatetraenoic acid) in the leaves of Borago officinalis showed its major presence in chloroplast galactolipids, highlighting the role of specific fatty acids in plant biochemistry (Griffiths et al., 1996).
General and Stereoselective Synthesis
The stereoselective synthesis of long-chain tetraenoic acids, exemplified by β-parinaric acid, was reported, emphasizing the synthetic techniques to produce these fatty acids for further research (Hayashi & Ōishi, 1985).
Properties
CAS No. |
75236-11-2 |
---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(5E,8E,11E,14E)-octadeca-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-5,7-8,10-11,13-14H,2-3,6,9,12,15-17H2,1H3,(H,19,20)/b5-4+,8-7+,11-10+,14-13+ |
InChI Key |
UCHYLNQKIYPHBX-ARQYDCTJSA-N |
Isomeric SMILES |
CCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O |
SMILES |
CCCC=CCC=CCC=CCC=CCCCC(=O)O |
Canonical SMILES |
CCCC=CCC=CCC=CCC=CCCCC(=O)O |
Synonyms |
5,8,11,14-octadecatetraenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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